N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide
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Overview
Description
“N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolo[2,3-b]pyridine core contributes significantly to the structure .Chemical Reactions Analysis
The compound, due to its complex structure, can be involved in a variety of chemical reactions. The presence of multiple functional groups provides numerous sites for reactivity .Scientific Research Applications
Chemical Transformations and Syntheses
Research efforts in heterocyclic chemistry have led to the development of novel synthetic methodologies and the exploration of acid-catalyzed transformations of heterocyclic compounds. For instance, Stroganova, Vasilin, and Krapivin (2016) investigated acid-catalyzed transformations of certain carboxamides, leading to the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives, which were characterized by their NMR, IR, and MS data (Stroganova, Vasilin, & Krapivin, 2016). This type of research is foundational for understanding the reactivity and potential applications of complex heterocycles, including those similar to N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide.
Advanced Heterocyclic Compound Applications
The synthesis of thio- and furan-fused heterocycles by Ergun et al. (2014) presents a novel class of compounds with potential applications in various fields, including materials science and pharmaceuticals. The study outlines the synthesis of ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related derivatives, showcasing the versatility and potential of heterocyclic compounds for diverse scientific applications (Ergun et al., 2014).
Potential for Material Science and Catalysis
The research into palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes by Bacchi et al. (2005) leads to the formation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These findings suggest potential applications in the development of new materials or catalytic processes, which could be relevant to the broader chemical space that includes this compound (Bacchi et al., 2005).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various biological processes, including organ development, cell proliferation and migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight is noted, which could be beneficial for its bioavailability .
Result of Action
In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-17-6-2-11-3-7-18(15(20)13(11)17)8-5-16-14(19)12-4-9-21-10-12/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNMZGLBAVUXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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